Cas no 942001-02-7 ((4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate)

(4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate structure
942001-02-7 structure
Product name:(4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
CAS No:942001-02-7
MF:C21H23N3O6S
MW:445.488824129105
CID:5443868

(4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Benzothiadiazine-3-butanoic acid, 2-[(4-ethoxyphenyl)amino]-2-oxoethyl ester, 1,1-dioxide
    • (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
    • Inchi: 1S/C21H23N3O6S/c1-2-29-16-12-10-15(11-13-16)22-20(25)14-30-21(26)9-5-8-19-23-17-6-3-4-7-18(17)31(27,28)24-19/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,22,25)(H,23,24)
    • InChI Key: MJMQCKNSVNTTFC-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2NC(CCCC(OCC(NC2=CC=C(OCC)C=C2)=O)=O)=N1

(4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3165-0074-2μmol
[(4-ethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
942001-02-7 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3165-0074-1mg
[(4-ethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
942001-02-7 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3165-0074-3mg
[(4-ethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
942001-02-7 90%+
3mg
$63.0 2023-04-27

Additional information on (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate

Introduction to (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate and Its Significance in Modern Chemical Research

The compound with the CAS number 942001-02-7 and the product name (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate represents a fascinating area of study in the field of chemical biology and pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups within its molecular framework suggests a multifaceted role in biological systems, making it a subject of intense research interest.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their pharmacological properties. Among these, benzothiadiazine derivatives have emerged as a prominent class of molecules with diverse biological activities. The compound in question belongs to this category, featuring a benzothiadiazine core that is further modified with various substituents to enhance its pharmacological profile. Specifically, the presence of a carbamoylmethyl group and an ethoxyphenyl moiety contributes to its complex reactivity and interaction with biological targets.

The benzothiadiazine scaffold is known for its ability to modulate various biological pathways, including those involved in inflammation, pain perception, and cardiovascular function. This has led to extensive research into synthesizing derivatives that can selectively target specific disease mechanisms. The CAS number 942001-02-7 provides a unique identifier for this compound, facilitating its study and comparison with other related molecules in academic and industrial research settings.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The structural features of (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in human diseases. For instance, modifications at the benzothiadiazine ring can influence its binding affinity to targets such as carbonic anhydrase or serine proteases. Such interactions are critical for developing drugs that can modulate these enzymes' activity without significant off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like this one with high precision. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify how the compound interacts with biological targets at the atomic level. This approach has been instrumental in optimizing lead structures for improved efficacy and reduced toxicity. The ethoxyphenyl group, for example, may play a crucial role in stabilizing the compound's binding to its target through hydrophobic interactions or π-stacking effects.

The synthesis of (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations such as hydrolysis or oxidation. The use of advanced catalytic systems has streamlined these processes, making it feasible to produce larger quantities of the compound for further studies.

In addition to its pharmacological potential, this compound may also find applications in materials science due to its unique structural properties. For instance, its ability to form stable complexes with other molecules could be exploited in designing novel materials for drug delivery systems or sensors. The dioxo group within the benzothiadiazine ring contributes to its stability under various conditions, making it a promising candidate for industrial applications.

The study of (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate also highlights the importance of interdisciplinary collaboration between chemists and biologists. Understanding how this compound interacts with biological systems requires integrating knowledge from multiple fields, including organic chemistry, medicinal chemistry, and biochemistry. Such collaborations have led to significant breakthroughs in developing new therapeutic agents that address unmet medical needs.

Looking ahead, future research on this compound will likely focus on elucidating its mechanism of action and exploring its potential in preclinical studies. Investigating how it affects cellular pathways at the molecular level will provide valuable insights into its therapeutic efficacy. Additionally, studying how it behaves in vivo will help assess its safety profile and dosing requirements before moving to clinical trials.

The development of innovative compounds like (4-ethoxyphenyl)carbamoylmethyl 4-(1,1-dioxo—2H—lambdaii,2,4—benzothiadiazin—3—yI)butanoate underscores the dynamic nature of chemical research and its impact on human health。 As scientists continue to uncover new applications for such molecules, we can expect further advancements that will transform how diseases are treated and managed。

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd